The complete IUPAC name for valiolamine reveals its specific stereochemistry: (1S,2S,3R,4S,5S)-5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol [1]. This systematic name defines the stereocenters at positions 1, 2, 3, 4, and 5 of the cyclohexane ring.
The absolute configuration of this compound is the same as that of α-D-glucose [2]. This structural similarity is key to its function as a transition-state mimic, allowing it to bind potently to the active sites of α-glucosidase enzymes [2].
The spatial arrangement of its functional groups is vital for its potency. Research indicates that this compound is a more effective inhibitor of enzymes like porcine intestinal sucrase, maltase, and isomaltase than the related aminocyclitols valienamine and validamine [3] [2].
This compound can be produced synthetically, which allows for precise control over its stereochemistry. The table below summarizes two key synthetic strategies:
| Strategy | Key Stereochemical Steps | Key Features |
|---|---|---|
| From Valienamine [4] | Diastereospecific epoxidation; Highly regioselective epoxide ring-opening. | Short, industrially viable route (5 steps, 80% yield); Avoids hazardous reagents (e.g., bromine) [4]. |
| From myo-Inositol [5] | Stereoselective addition of dichloromethyllithium to an inosose intermediate. | Uses a readily available chiral starting material; High regioselectivity in benzylation step [5]. |
The following diagram outlines the synthetic workflow starting from valienamine, highlighting the key stereospecific steps.
Synthetic route to this compound from valienamine featuring stereospecific steps [4].
The precise stereochemistry of this compound is directly responsible for its high potency as an α-glucosidase inhibitor [3] [2]. This activity is the foundation of its clinical importance.
This compound itself is the direct precursor to the anti-diabetic drug Voglibose [4] [2] [6]. Voglibose is used to treat diabetes by slowing carbohydrate digestion and reducing postprandial blood sugar spikes [2]. The synthesis of voglibose involves coupling this compound with a propanediol moiety [2].
Valiolamine and valienamine represent two structurally distinct aminocyclitol compounds with significant importance in glycosidase inhibition and pharmaceutical development. Both compounds belong to the broader class of carbasugars (pseudo-sugars) characterized by carbon-based ring structures replacing the oxygen atom found in typical sugars. This fundamental structural modification enables these compounds to act as transition state analogues that effectively inhibit various glycosidase enzymes. While valienamine was first identified in 1972 as a microbial degradation product of validoxylamine A, this compound was subsequently discovered in 1984 from fermentation broths of Streptomyces hygroscopicus and found to exhibit superior glycosidase inhibitory activity [1] [2].
This technical guide provides a comprehensive comparative analysis of these structurally related yet functionally distinct compounds, with emphasis on their chemical properties, structure-activity relationships, synthesis methodologies, and pharmaceutical applications. The information presented herein is particularly relevant for researchers working in carbohydrate chemistry, enzyme inhibition mechanisms, and antidiabetic drug development, as well as those exploring pharmacological chaperones for lysosomal storage disorders. The structural similarities between these compounds and α-D-glucose underlie their mechanism of action as glycosidase inhibitors, while their distinct structural features account for significant differences in inhibitory potency and specificity [3] [4].
Valienamine and this compound share a common cyclohexane-based scaffold but differ in key structural elements that significantly influence their biological activity and molecular properties:
Valienamine [(1S,2S,3S,4R)-1-amino-5-(hydroxymethyl)cyclohex-5-ene-2,3,4-triol] features an unsaturated cyclohexene ring with a double bond between C5 and C6, creating a rigid, planar region in the molecule. This unsaturation is a critical feature that contributes to its conformational constraints and interaction with enzyme active sites [1] [4].
This compound [(1S,2S,3R,4S,5S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol] possesses a fully saturated cyclohexane ring with an additional hydroxymethyl group at the C1 position. This saturated structure with more extensive hydroxylation provides greater conformational flexibility and additional hydrogen bonding capabilities [2] [5].
The absolute configurations of both compounds are structurally similar to α-D-glucose, which enables them to effectively mimic the transition state during glycosidic bond cleavage, a key aspect of their glycosidase inhibition mechanism [1] [3]. The structural resemblance to sugar moieties allows these compounds to interact with enzyme active sites that normally process carbohydrates, making them effective competitive inhibitors.
Table 1: Comparative Structural Characteristics of Valienamine and this compound
| Structural Feature | Valienamine | This compound |
|---|---|---|
| Core structure | Unsaturated cyclohexene ring | Saturated cyclohexane ring |
| IUPAC name | (1S,2S,3S,4R)-1-amino-5-(hydroxymethyl)cyclohex-5-ene-2,3,4-triol | (1S,2S,3R,4S,5S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol |
| Amino group position | C1 | C5 |
| Hydroxyl groups | Three (-OH at C2, C3, C4) | Four (-OH at C1, C2, C3, C4) |
| Additional functional groups | Hydroxymethyl at C5 | Hydroxymethyl at C1 |
| Degree of unsaturation | One double bond between C5-C6 | Fully saturated |
| Molecular flexibility | More rigid due to double bond | More flexible |
The following diagram illustrates the core structural differences and biosynthesis relationship between valienamine and this compound:
Structural and Functional Relationship Between this compound and Valienamine
Both valienamine and this compound exhibit significant glycosidase inhibitory activity, but with notable differences in potency and enzyme specificity. These differences directly stem from their structural variations and have important implications for their pharmaceutical applications:
Valienamine demonstrates strong glycosidase inhibitory activity and exhibits antibiotic effects against Bacillus species. It serves as a key structural component in several pseudo-aminosugars and pseudo-oligosaccharides with enhanced inhibitory properties, including acarbose, This compound, voglibose, amylostatins, adilposins, acarviosin, and trestatins [1]. As a stand-alone compound, valienamine shows inhibitory activity against various α-glucosidases, but with moderate potency compared to its structural derivatives.
This compound demonstrates superior inhibitory potency against intestinal α-glucosidases compared to valienamine, validamine, and hydroxyvalidamine. Specifically, this compound shows more effective inhibition against porcine intestinal sucrase, maltase, and isomaltase [2]. This enhanced activity is attributed to its additional hydroxymethyl group and the saturated ring structure that may better mimic the transition state of glycoside hydrolysis.
The superior inhibitory profile of this compound against intestinal glycosidases directly led to the development of voglibose, an N-substituted this compound derivative used clinically as an antidiabetic agent. Voglibose contains this compound connected to a propanediol moiety via a nitrogen bridge, which plays a crucial role in its enhanced inhibitory activity and stability against metabolic degradation [3] [6].
Table 2: Comparative Biological Activity of Valienamine and this compound
| Biological Activity Parameter | Valienamine | This compound |
|---|---|---|
| α-Glucosidase inhibition | Moderate | Strong |
| Porcine intestinal sucrase inhibition | Less potent | More potent |
| Porcine intestinal maltase inhibition | Less potent | More potent |
| Porcine intestinal isomaltase inhibition | Less potent | More potent |
| α-Amylase inhibition | Weak to moderate | Moderate |
| Antibacterial activity | Against Bacillus species | Not reported |
| Structural role in derivatives | Component of acarbose, validamycin | Component of voglibose |
| Potential as lead compound | Moderate | High |
The inhibitory action of both valienamine and this compound stems from their ability to mimic the transition state during glycosidic bond cleavage. Their structural similarity to α-D-glucose enables them to bind tightly to the active sites of glycosidase enzymes, effectively competing with natural substrates [3]. The nitrogen atom in the amino group of these compounds is thought to mimic the developing positive charge on the glycosidic oxygen during the transition state of hydrolysis, leading to strong enzyme inhibition.
Recent X-ray crystallographic studies of valienamine derivatives complexed with Streptomyces coelicolor GlgE1-V279S have revealed that the unsaturated valienamine moiety can bind to enzyme active sites in an E2 conformation, with the cyclohexene fragment forming specific hydrogen-bonding contacts with catalytic residues. In particular, the pseudo-diaxial C(3)-OH group forms a bidentate interaction with the catalytic nucleophile Asp394, enhancing binding affinity [7]. These structural insights provide valuable information for rational design of more potent inhibitors based on both valienamine and this compound scaffolds.
The production of valienamine and this compound has been achieved through both microbial fermentation and chemical synthesis approaches, each with distinct advantages and limitations:
Valienamine production has been successfully achieved through microbial degradation of validamycin A using specific bacterial strains. A newly isolated strain of Stenotrophomonas maltrophilia has demonstrated particular efficiency in this bioconversion process. Optimization of fermentation conditions, including validamycin A concentration (15 g/L), carbon source, nitrogen source, pH, temperature, and oxygen supply, resulted in valienamine production of 1.15 g/L with a yield of 22.8% after 6 days of incubation in shaking flasks [1]. Scale-up to a 15L stirred bioreactor produced comparable results (1.09 g/L, 20.6% yield), demonstrating the feasibility of this microbial process for valienamine production.
This compound occurrence was first reported from the fermentation broth of Streptomyces hygroscopicus subsp. limoneus, where it was isolated alongside valienamine, validamine, and hydroxyvalidamine [2]. This direct fermentation approach provides this compound without requiring additional chemical conversion steps, though yields are typically low and the purification process can be challenging.
The following diagram illustrates the primary synthesis pathways for both compounds:
Synthesis Pathways for Valienamine and this compound
Chemical synthesis provides an alternative route to these aminocyclitols, offering potential advantages in scalability and purity control:
Valienamine synthesis typically starts from chiral precursors such as Diels-Alder adducts of furan and acrylic acid. Through a series of transformations including lactonization, reductive ring opening, and functional group manipulations, key intermediates like dibromocarbaglucose can be obtained. These intermediates are subsequently converted to valienamine derivatives through sequences involving substitution, elimination, and epoxidation reactions [4].
This compound synthesis has been achieved through both stereoselective conversion from valienamine and de novo synthesis from various starting materials. A patented stereoselective synthesis method describes the production of this compound with high specificity, which is particularly important for industrial-scale production of voglibose [5] [8]. This process involves strategic protection and deprotection steps, as well as careful control of stereochemistry to obtain the desired product with high enantiomeric purity.
Recent synthetic approaches have focused on developing more efficient and practical routes to these compounds, with particular emphasis on chiral resolution and stereocontrol. The development of practical synthetic methods has been crucial for structure-activity relationship studies and the production of derivatives with optimized pharmacological properties [4] [5].
The significant glycosidase inhibitory activity of valienamine and this compound has led to their development as important components of pharmaceutical agents, particularly for the management of metabolic disorders:
Valienamine derivatives: Valienamine serves as a key structural component in acarbose, a widely used antidiabetic drug that inhibits α-glucosidase and α-amylase in the intestine, delaying carbohydrate absorption and reducing postprandial hyperglycemia [4]. The unsaturated cyclohexene ring of valienamine contributes to the transition state-mimicking properties of acarbose, making it a potent inhibitor of pancreatic α-amylase and intestinal α-glucosidases.
This compound derivatives: The superior intrinsic activity of this compound led to the development of voglibose, an N-substituted this compound derivative used clinically for management of type 2 diabetes. Voglibose contains this compound connected to a propanediol moiety via a nitrogen bridge and demonstrates potent inhibitory activity against porcine intestinal maltase (IC~50~ = 1.5 × 10^−2^ µM) and sucrase (IC~50~ = 4.6 × 10^−3^ µM) [3] [6]. Recent research has also explored the repurposing of voglibose as an anti-melanogenic agent for treating hyperpigmentation disorders, demonstrating its potential applications beyond diabetes management [6].
Beyond their established use in diabetes management, both valienamine and this compound derivatives show promise in other therapeutic areas:
Pharmacological chaperones: N-alkyl derivatives of valienamine, such as N-octyl-β-valienamine (NOV) and its 4-epimer (NOEV), have shown potential as pharmacological chaperones for lysosomal storage disorders. These compounds can selectively bind to mutant forms of glycosidases, stabilizing their structure and restoring cellular function [4]. This application represents an exciting new direction for carbasugar-based therapeutics.
Antiviral and anticancer applications: The ability of these compounds to interfere with glycosylation processes and glycan processing suggests potential applications in antiviral and anticancer therapies. By inhibiting glycosidases involved in glycoprotein processing, these compounds may disrupt the maturation of viral envelope proteins or alter cell surface receptors involved in cancer progression [3].
Table 3: Pharmaceutical Derivatives and Applications of Valienamine and this compound
| Application Area | Valienamine Derivatives | This compound Derivatives |
|---|---|---|
| Diabetes treatment | Acarbose, amylostatins, trestatins | Voglibose |
| Lysosomal storage disorders | N-Octyl-β-valienamine (NOV) | N-Octyl-β-valiolamine derivatives |
| Antibacterial agents | Validamycins | Not reported |
| Cosmeceuticals | Limited application | Skin-whitening (under research) |
| Chemical biology tools | Enzyme mechanism studies | Enzyme mechanism studies |
For the production of valienamine through microbial degradation of validamycin A, the following optimized protocol can be employed based on studies with Stenotrophomonas maltrophilia [1]:
Microorganism and culture conditions: Stenotrophomonas maltrophilia CCTCC M 204024 is maintained on slant medium containing (per liter): 10 g validamycin A, 10 g (NH~4~)~2~SO~4~, 5 g NaCl, 2 g K~2~HPO~4~, 0.2 g MgSO~4~, and 20 g agar. The seed culture medium consists of (per liter): 3 g beef extract, 10 g peptone, and 5 g NaCl.
Production medium and fermentation: The production medium contains (per liter): 15 g validamycin A, 10 g (NH~4~)~2~SO~4~, 5 g KCl, 20 g Na~2~HPO~4~, 0.16 g NaH~2~PO~4~, and 0.2 g MgSO~4~. The initial pH is adjusted to 7.2 before sterilization. Fermentation is carried out at 30°C with appropriate aeration and agitation (200 rpm for shaking flasks). Under these optimized conditions, valienamine production reaches approximately 1.15 g/L after 6 days of incubation.
Analytical methods: Culture samples are taken at regular intervals and analyzed for biomass, valienamine, and validamycin A concentrations. Valienamine can be quantified using high-performance liquid chromatography (HPLC) with appropriate standards.
The inhibitory activity of valienamine, this compound, and their derivatives against α-glucosidases can be evaluated using the following standard protocol [2] [9]:
Enzyme preparation: Porcine intestinal α-glucosidases (sucrase, maltase, isomaltase) are prepared from intestinal mucosa homogenates through appropriate purification steps. Alternatively, commercial enzyme preparations can be used.
Inhibition assay: The reaction mixture typically contains appropriate buffer (e.g., phosphate buffer, pH 6.8), enzyme solution, and various concentrations of the test inhibitor (valienamine, this compound, or derivatives). The reaction is initiated by adding the appropriate substrate (sucrose, maltose, or isomaltose) and incubated at 37°C for a specific period (typically 30-60 minutes).
Product quantification: The reaction is terminated by heating or adding stopping reagent. The amount of glucose released is measured using glucose oxidase-peroxidase method or other appropriate detection methods. The inhibitory activity is expressed as IC~50~ values (concentration required for 50% inhibition of enzyme activity) calculated from dose-response curves.
Data analysis: Comparison of inhibitory potency between valienamine and this compound should be performed under identical assay conditions to ensure valid comparisons. Statistical analysis should include appropriate replicates and controls.
Valienamine and this compound represent two structurally related yet functionally distinct aminocyclitols with significant importance in glycosidase inhibition and pharmaceutical development. While both compounds share a common carbasugar scaffold and structural similarity to α-D-glucose, key differences in their saturation state and functional group arrangement account for significant differences in their inhibitory potency and therapeutic applications.
The saturated structure and additional hydroxymethyl group of this compound contribute to its superior inhibitory activity against intestinal α-glucosidases compared to valienamine, making it the preferred scaffold for developing potent antidiabetic agents like voglibose. Conversely, the unsaturated structure of valienamine provides a rigid platform that has been incorporated into important glycosidase inhibitors like acarbose.
Future research directions for these compounds include:
Valiolamine is a pseudo-aminosugar with the chemical name (1S,2S,3S,4R)-1-amino-5-(hydroxymethyl)cyclohex-5-ene-2,3,4-triol [1]. Its absolute configuration is structurally similar to α-D-glucose, which allows it to act as a potent and competitive inhibitor of alpha-glucosidase enzymes [2] [3].
These enzymes, located in the small intestine, are responsible for the final step of carbohydrate digestion. By inhibiting them, this compound can delay the breakdown of complex carbohydrates and the absorption of glucose, thereby reducing postprandial hyperglycemia (PPHG) [4]. This mechanism is shared by several anti-diabetic drugs like acarbose and voglibose [4].
The primary therapeutic value of this compound lies in its enzymatic inhibition, which opens doors to applications in metabolic disease management and antiviral therapy.
| Application/Therapeutic Area | Key Findings & Significance | Relevant Derivatives |
|---|---|---|
| Type 2 Diabetes Management | Potent inhibitory activity against intestinal alpha-glucosidases; reduces postprandial blood glucose levels [2] [4]. | Voglibose (derived from this compound) [2]. |
| Antiviral Drug Development | Serves as a core structure for designing inhibitors of endoplasmic reticulum α-glucosidase I (α-GluI), a host target for broad-spectrum antivirals [5]. | Various N-alkylated this compound derivatives [5]. |
| Glycosidase Inhibition R&D | Inhibits a range of α- and β-glucosidases; potential for treating cancer or AIDS (based on early-stage research) [2]. | Hydroxyvalidamine, Voglibose [2]. |
This compound's significance is amplified by its role as a key precursor in synthesizing several important drugs. Most notably, it is the foundational intermediate for the anti-diabetic drug voglibose [2] [3]. Its structure, which includes a nitrogen bridge, is critical for binding to digestive enzymes and preventing carbohydrate breakdown [2]. Research also explores its potential in creating other compounds like acarbose and trestatins [1].
This compound can be produced through microbial degradation. A common method involves using the bacterium Stenotrophomonas maltrophilia to ferment validamycin A, an antibiotic that contains a valienamine moiety [1]. During fermentation, validamycin A is hydrolyzed and cleaved to produce valienamine [1].
Optimized fermentation conditions for this process in shaking flasks can yield approximately 1.15 g/L of valienamine from 15 g/L of validamycin A [1]. Chemical synthesis routes also exist, often starting from simpler sugars like glucose and involving steps such as Ferrier rearrangement and chelation-controlled addition of vinylmagnesium bromide to an enone intermediate [2] [6].
Recent studies continue to explore this compound's potential. One significant area is its use in designing inhibitors against viral targets.
The following diagram illustrates the primary pathway for the microbial production of this compound, a key method for obtaining this compound.
Microbial production of valienamine from validamycin A [1]
This diagram maps the relationship between this compound, its derivatives, and their primary therapeutic applications.
Therapeutic applications of this compound and its key derivatives [2] [6] [5]
This compound remains a crucial scaffold in medicinal chemistry due to its potent and specific alpha-glucosidase inhibition. Its well-established role in anti-diabetic drug development is now being complemented by promising research into its application as a broad-spectrum antiviral agent. Future progress will likely rely on continued structure-based drug design, leveraging atomic-level structural data to create novel this compound derivatives with enhanced potency and selectivity for various therapeutic targets.
This compound is an aminocyclitol derivative that serves as a key precursor for the synthesis of the antidiabetic drug voglibose and other important α-glucosidase inhibitors [1]. Its structure features a cyclohexane ring with multiple hydroxyl groups and an amine function, contributing to significant polarity and water solubility. These properties present unique challenges for its purification and quantitative analysis from complex matrices such as fermentation broths or synthetic reaction mixtures. The development of robust purification and analytical methods is therefore critical for quality control in pharmaceutical production and for monitoring biotechnological processes [2].
This compound is typically produced through microbial fermentation using Streptomyces species, followed by complex downstream processing to isolate it from the culture medium [3]. The purification process must effectively separate this compound from structurally similar compounds like valienamine and validamine, as well as from salts, sugars, and other fermentation components. This document provides detailed protocols for the analytical quantification and preparative purification of this compound, incorporating both established and novel methodologies optimized for this challenging molecule.
The pre-column derivatization approach addresses the key challenge in this compound analysis: the lack of a strong chromophore for sensitive UV detection. This method converts this compound into a phenylisocyanate derivative that exhibits strong UV absorption at 240 nm, enabling accurate quantification using standard HPLC-UV systems [4]. The derivatization reaction involves the formation of a urea linkage between the amine group of this compound and the isocyanate group of phenylisocyanate, significantly enhancing detection sensitivity.
Sample Preparation:
Derivatization Reaction:
HPLC Analysis:
Table 1: Method validation parameters for this compound quantification using PHI derivatization
| Parameter | Value | Conditions |
|---|---|---|
| Linear range (standard) | 0.99-19.95 μg/mL | Standard solutions |
| Linear range (spiked sample) | 24.9-99.7 μg/mL | Biological matrices |
| Retention time | 10.5 min | Fixed HPLC conditions |
| Reaction temperature | 30°C | Optimized condition |
| Reaction time | 30 min | Complete derivatization |
| Detection wavelength | 240 nm | Maximum absorption |
The MOBS-F derivatization method offers several improvements over traditional approaches, including faster reaction times, enhanced sensitivity, and improved compatibility with biological samples [2]. This method is particularly valuable for monitoring this compound in fermentation broths during the biotechnological production of voglibose, where rapid analysis is essential for process control.
Derivatization Procedure:
HPLC Analysis with Gradient Elution:
Table 2: Comparison of this compound derivatization methods for HPLC analysis
| Parameter | PHI Method | MOBS-F Method |
|---|---|---|
| Linear range | 0.99-19.95 μg/mL (standard) | 0.050-25 μg/mL (standard) |
| Biological sample range | 24.9-99.7 μg/mL | 1.0-75 μg/mL |
| Reaction time | 30 min | 10 min |
| Reaction pH | Not specified | 11.0 |
| Reagent concentration | >33.6 mM | >5.0 mg/mL (biological) |
| Detection wavelength | 240 nm | 240 nm |
This compound is typically obtained as a natural product from Streptomyces fermentation broths, which contain complex mixtures of related aminocyclitols, sugars, and media components [3]. The purification strategy exploits the basic nature of this compound (due to its amine function) and its hydrophilic character. A two-step ion-exchange chromatography approach effectively separates this compound from both acidic and neutral contaminants.
Broth Pre-treatment:
Cation-Exchange Chromatography (Dowex 50Wx8, H+ form):
Anion-Exchange Chromatography (Dowex 1x8, OH− form):
Final Processing:
Crystallization represents a critical final step in this compound purification to achieve pharmaceutical-grade purity. The process requires careful solvent selection to balance solubility, crystal formation, and purification efficiency. Mixed solvent systems often yield the best results for highly polar compounds like this compound [5].
Solvent System Screening:
Optimized Crystallization Conditions:
The following diagram illustrates the complete workflow for this compound purification and quality control:
Figure 1: Complete workflow for this compound purification with key monitoring points
Table 3: Critical parameters for this compound purification process
| Process Step | Critical Parameters | Target Values | Quality Attributes |
|---|---|---|---|
| Fermentation | pH, temperature, dissolved oxygen | Strain-specific | This compound titer, byproduct profile |
| Clarification | Centrifugation speed, filtration porosity | 10,000 × g, 0.45 μm | Clarify, particle-free |
| Cation-Exchange | pH, ammonium hydroxide concentration | pH 7.0, 1-2% NH4OH | This compound recovery, removal of acidic impurities |
| Anion-Exchange | pH, acetic acid concentration | pH 8.0, 0.5-2% acetic acid | Purity, removal of basic impurities |
| Crystallization | Solvent ratio, cooling rate | 1:3-5 (methanol:ethyl acetate), 1°C/min | Crystal form, purity, yield |
| Drying | Temperature, pressure | 40°C, <50 mbar | Residual solvent, stability |
Low Recovery from Ion-Exchange Columns:
Poor Crystallization:
Incomplete Derivatization:
The purification and analytical methods described herein support the use of this compound as a key intermediate in the synthesis of voglibose, an important α-glucosidase inhibitor used in the treatment of type 2 diabetes [1]. The ability to precisely monitor this compound concentration during the biotechnological production of voglibose enables improved process control and consistent product quality [2]. Furthermore, the high purity this compound obtained through these protocols ensures the efficiency of subsequent chemical transformations in the synthetic pathway to voglibose and related therapeutic agents.
Valiolamine, a key aminocyclitol compound first isolated from fermentation broths of Streptomyces species, serves as the fundamental precursor molecule for the synthesis of voglibose, an important alpha-glucosidase inhibitor used in diabetes management. The structural relationship between these compounds represents a classic example of rational drug design in which a natural product with inherent biological activity is systematically optimized to enhance therapeutic properties. This compound ((1S)-[1(OH),2,4,5/1]-5-amino-1-hydroxymethyl-1,2,3,4-cyclohexanetetrol) possesses a unique pseudo-sugar configuration that allows it to mimic the transition state of carbohydrate substrates during enzymatic hydrolysis, thereby conferring inherent inhibitory activity against carbohydrate-digesting enzymes [1] [2].
Voglibose (molecular formula: C₁₀H₂₁NO₇; molecular weight: 267.28 g/mol) is an N-substituted derivative of this compound where the N-substituted moiety is derived from glycerol (serinol). This strategic modification significantly enhances the compound's inhibitory potency against intestinal α-glucosidases while optimizing its pharmaceutical properties. The three-dimensional positioning of functional groups in voglibose closely resembles that of sucrose and maltose, enabling it to function as a potent competitive inhibitor of membrane-bound intestinal α-glucosidase enzymes. Compared to first-generation α-glucosidase inhibitors like acarbose, voglibose demonstrates 20-30 times greater potency against semipurified porcine small intestine disaccharidases while showing no significant inhibition of α-amylase or β-D-glucosidase in vitro [3] [2].
Table 1: Key Characteristics of this compound and Voglibose
| Property | This compound | Voglibose |
|---|---|---|
| CAS Number | 83465-22-9 | 83480-29-9 |
| Molecular Formula | C₇H₁₅NO₅ | C₁₀H₂₁NO₇ |
| Molecular Weight | 193.20 g/mol | 267.28 g/mol |
| Melting Point | 146-148°C | ~166°C |
| Solubility | Sparingly soluble in water, DMSO, methanol | Highly soluble in water and acetic acid; poorly soluble in methanol, ethanol; insoluble in ether |
| Primary Activity | Weak α-glucosidase inhibition | Potent α-glucosidase inhibition |
| Glycosidase Selectivity | Broad inhibition | Specific for disaccharidases (maltase, sucrase) |
The structural optimization from this compound to voglibose exemplifies how strategic chemical modifications can enhance drug specificity, potency, and pharmaceutical properties. The introduction of a hydroxyl group into specific positions on the alkyl unit has been shown to significantly enhance inhibitory activities, particularly against porcine maltase. Furthermore, voglibose's safety profile and ease of synthesis compared to other N-substituted this compound derivatives contributed to its selection for commercial development [2].
The synthesis of voglibose from this compound involves a two-step transformation that strategically modifies the aminocyclitol structure to enhance its pharmacological properties. The most efficient synthetic route employs an oxidative deamination followed by reductive amination, which has been optimized for industrial-scale production while maintaining stereochemical integrity throughout the process [2].
Primary Synthetic Route: Oxidative Deamination Followed by Reductive Amination
Step 1: Oxidative Deamination to Valiolone In a suitably equipped reaction vessel with temperature control and inert atmosphere capability, charge this compound (1.0 equiv.) into an alcoholic solvent (methanol or ethanol, 10-15 vol relative to substrate). Add 3,5-di-t-butyl-1,2-benzoquinone (DBQ, 1.05-1.2 equiv.) as the oxidizing agent and stir the reaction mixture at 50°C for 4-6 hours. Monitor reaction completion by TLC (n-butanol:acetic acid:water, 4:1:1) or HPLC. Upon complete conversion, cool the reaction mixture to room temperature and filter to remove any insoluble impurities. Concentrate the filtrate under reduced pressure to obtain crude valiolone as an intermediate. For enhanced purity, hydrolyze the imine intermediate using oxalic acid (0.8-1.0 equiv.) in aqueous medium at pH 5.0 for 1-2 hours at ambient temperature [2].
Step 2: Reductive Amination with Serinol Dissolve the valiolone intermediate (1.0 equiv.) in methanol (8-10 vol) and add serinol (2-amino-1,3-propanediol, 1.2-1.5 equiv.). Adjust the pH to 5-6 using acetic acid (0.5-1.0 equiv.) as an acid catalyst. Slowly add sodium cyanoborohydride (NaCNBH₃, 1.1-1.3 equiv.) while maintaining the temperature below 30°C. Stir the reaction mixture for 12-16 hours at ambient temperature, monitoring reaction progress by TLC or HPLC. Upon completion, carefully neutralize the reaction mixture with dilute sodium bicarbonate solution and concentrate under reduced pressure. Purify the crude product via recrystallization from aqueous methanol or ethanol to obtain voglibose as a white crystalline solid [2].
Alternative Pathway: Direct N-Substitution of this compound
While the aforementioned route is preferred for industrial-scale synthesis, some literature reports describe a direct coupling approach where this compound is reacted with protected serinol derivatives followed by deprotection. This method, though more linear, typically yields lower overall efficiency due to the need for hydroxyl group protection and challenges in achieving regioselective N-alkylation [1].
Successful synthesis of voglibose requires careful attention to several critical reaction parameters that significantly impact yield and purity:
Solvent Selection: Methanol is preferred over ethanol for the reductive amination step due to its better dissolution of both valiolone and serinol intermediates. For the oxidative deamination, ethanol provides slightly better selectivity and easier workup [4].
Temperature Control: Maintaining the temperature at 50°C during oxidative deamination is crucial to prevent side reactions. During reductive amination, the temperature should not exceed 30°C during NaCNBH₃ addition to minimize reduction of the ketone intermediate without imine formation [4] [2].
pH Management: Precise pH control (pH 5-6) during reductive amination is essential for optimal imine formation while minimizing side products. The use of acetic acid as a catalyst provides the appropriate acidic environment without being strongly nucleophilic [2].
Purification Techniques: Recrystallization from aqueous methanol (70-80% v/v) typically provides voglibose with >99% purity as determined by HPLC. The crystalline form obtained exhibits satisfactory filtration and drying characteristics for industrial processing [4].
Table 2: Comparison of Synthetic Routes from this compound to Voglibose
| Parameter | Oxidative Deamination/Reductive Amination Route | Direct N-Substitution Route |
|---|---|---|
| Number of Steps | 2 main steps | 3-4 steps (including protection/deprotection) |
| Overall Yield | 65-75% | 40-50% |
| Stereochemical Integrity | Maintained | Risk of epimerization |
| Purification Complexity | Moderate | High |
| Scalability | Excellent (industrial preference) | Moderate |
| Key Challenges | Control of over-reduction | Regioselective N-alkylation |
The following diagram illustrates the optimized synthetic pathway from this compound to voglibose:
Comprehensive structural characterization of both this compound and voglibose is essential to confirm identity, purity, and stereochemical configuration. Multiple analytical techniques provide complementary information for complete structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Analysis: Prepare samples in D₂O (10-20 mg/mL) for both this compound and voglibose. For this compound, characteristic proton signals include: δ 3.2-4.0 (multiplet, 9H, -CH- and -CH₂-), δ 2.8-3.0 (multiplet, 1H, -CH-NH₂). The ¹H NMR spectrum of voglibose shows additional signals for the serinol moiety: δ 3.5-3.8 (multiplet, 4H, -CH₂-OH), δ 2.9-3.2 (multiplet, 2H, -CH₂-N-). The anomeric proton region (δ 4.5-5.5) should show no signals, confirming the absence of glycosidic linkages [5] [2].
¹³C NMR Analysis: Record ¹³C NMR spectra using D₂O as solvent with dioxane as internal standard (δ 67.4 ppm). This compound displays characteristic carbon signals at: δ 75.2, 73.8, 72.1, 70.5 (four cyclohexane -CH-OH), δ 65.3 (-CH₂-OH), δ 57.8 (-CH-NH₂). Voglibose shows additional signals from the serinol moiety: δ 63.5 and 63.2 (two -CH₂-OH), δ 54.1 (-CH₂-N-). The complete absence of carbonyl carbons in the δ 160-180 ppm region confirms the absence of lactone or carboxylate functionalities [2].
Mass Spectrometric Analysis Employ electrospray ionization mass spectrometry (ESI-MS) in positive ion mode. Prepare samples in methanol:water (50:50, v/v) at concentrations of 0.1 mg/mL. For this compound, the expected molecular ion peaks are: [M+H]⁺ at m/z 194.2, [M+Na]⁺ at m/z 216.2, consistent with the molecular formula C₇H₁₅NO₅. For voglibose, the characteristic ions include: [M+H]⁺ at m/z 268.3, [M+Na]⁺ at m/z 290.3, consistent with C₁₀H₂₁NO₇. High-resolution mass spectrometry (HRMS) should provide exact mass measurements within 5 ppm of theoretical values [5].
High-Performance Liquid Chromatography (HPLC)
Powder X-ray Diffraction (PXRD) For crystalline form identification of voglibose, collect PXRD patterns using Cu Kα radiation (λ = 1.5418 Å) over the 2θ range of 5-40° with a step size of 0.02° and scan speed of 2°/min. The characteristic diffraction peaks for voglibose should appear at 2θ values of approximately 8.5°, 12.3°, 15.7°, 18.2°, 21.5°, and 24.8°, confirming the crystalline form and polymorphic purity [4].
Table 3: Spectral Characteristics of this compound and Voglibose
| Analytical Technique | This compound Key Characteristics | Voglibose Key Characteristics |
|---|---|---|
| ¹H NMR (D₂O) | δ 3.2-4.0 (m, 9H), 2.8-3.0 (m, 1H) | δ 3.5-3.8 (m, 4H), 2.9-3.2 (m, 2H), 3.2-4.0 (m, 9H) |
| ¹³C NMR (D₂O) | δ 75.2, 73.8, 72.1, 70.5, 65.3, 57.8 | δ 75.2, 73.8, 72.1, 70.5, 65.3, 63.5, 63.2, 54.1 |
| ESI-MS (m/z) | [M+H]⁺ 194.2, [M+Na]⁺ 216.2 | [M+H]⁺ 268.3, [M+Na]⁺ 290.3 |
| HPLC Retention Time | ~6.8 minutes | ~9.2 minutes |
| PXRD Peaks (2θ) | N/A | 8.5°, 12.3°, 15.7°, 18.2°, 21.5°, 24.8° |
Identity Testing: this compound intended for voglibose synthesis must meet stringent quality specifications to ensure final drug substance quality. Identity should be confirmed by both IR spectroscopy and HPLC retention time matching against a qualified reference standard. The IR spectrum (KBr disk) should exhibit characteristic absorption bands at: 3350-3200 cm⁻¹ (broad, O-H and N-H stretching), 2920-2850 cm⁻¹ (C-H stretching), 1400-1300 cm⁻¹ (O-H bending), 1100-1000 cm⁻¹ (C-O stretching) [5].
Purity Requirements: HPLC purity must be ≥98.5% (area normalization) with individual unspecified impurities ≤0.5%. Water content (Karl Fischer titration) should be ≤1.0% w/w. Residual solvent content (by GC) must conform to ICH guidelines, with methanol ≤3000 ppm, ethanol ≤5000 ppm, and dichloromethane ≤600 ppm. Heavy metal content should be ≤20 ppm as determined by ICP-MS [4] [5].
Microbiological Quality: Total aerobic microbial count should be ≤1000 cfu/g, total yeast and mold count ≤100 cfu/g, and absence of specified pathogens (E. coli, Salmonella spp.) in 10 g sample [5].
Valiolone Intermediate Testing: Monitor the oxidative deamination reaction by TLC (n-butanol:acetic acid:water, 4:1:1, Rf this compound = 0.25, Rf valiolone = 0.55) or HPLC. The reaction should be stopped when this compound content is ≤2.0% (by area normalization HPLC). Isolated valiolone intermediate should have purity ≥95.0% before proceeding to the next step [2].
Voglibose Crude Purification: The crude voglibose obtained after reductive amination typically has purity of 85-90% and requires recrystallization from aqueous methanol (70-80% v/v). The crystallization should be performed with slow cooling from 60°C to 5°C over 4-6 hours to ensure appropriate crystal formation and efficient impurity rejection. The yield of purified voglibose from this compound is typically 65-75% [4] [2].
Voglibose functions as a potent competitive inhibitor of membrane-bound intestinal α-glucosidases, enzymes located on the brush border of the small intestinal mucosa that are responsible for hydrolyzing oligosaccharides and disaccharides to glucose and other monosaccharides. By reversibly inhibiting carbohydrate-digestive enzymes like sucrase, maltase, and isomaltase, voglibose delays digestion and absorption of dietary carbohydrates, resulting in reduced postprandial blood glucose elevations in patients with diabetes mellitus [3].
The mechanistic basis for voglibose's inhibitory activity stems from its structural similarity to the transition state of carbohydrate substrates during enzymatic hydrolysis. The three-dimensional positioning of hydroxyl groups in voglibose's cyclohexane ring closely mimics that of sucrose and maltose, allowing it to bind with high affinity to the active sites of α-glucosidases. Unlike acarbose, voglibose demonstrates minimal inhibition of pancreatic α-amylase and lactase, which contributes to its improved gastrointestinal tolerability profile. This selective enzyme inhibition profile results in reduced formation of osmotically active oligosaccharides in the large intestine, thereby decreasing the incidence and severity of gastrointestinal adverse effects such as flatulence, abdominal distension, and diarrhea [3] [2].
The following diagram illustrates voglibose's multifaceted mechanisms of action in diabetes management:
Prevention of Type 2 Diabetes: Clinical studies have demonstrated voglibose's efficacy in preventing or delaying the progression from impaired glucose tolerance (IGT) to overt type 2 diabetes. The STOP-NIDDM trial equivalent for voglibose showed that treatment in high-risk Japanese subjects with IGT resulted in a significantly lower risk for progression to type 2 diabetes (hazard ratio 0.595) compared to placebo. Additionally, significantly more subjects in the voglibose group achieved normoglycemia compared to those in the placebo group (hazard ratio 1.539) [3].
Glycogen Storage Disease and Other Indications: Voglibose has shown therapeutic benefits in type Ib glycogen storage disease by preventing hypoglycemic episodes through its amylase (α-glucosidase) inhibitory activity. It has also been used in the management of non-diabetic hyperinsulinemia to prevent hypoglycemic attacks and may have applications in steroid-induced diabetes mellitus, though clinical data in this setting remain limited [3].
Emerging Applications in Dermatology: Recent research has revealed that voglibose and its derivatives possess anti-melanogenic properties through modulation of tyrosinase glycosylation and stability. Studies demonstrate that voglibose blocks proper N-glycan modification of tyrosinase, resulting in dramatic reduction of tyrosinase protein levels and subsequent decrease in melanin production. This discovery has prompted investigation into this compound derivatives with enhanced lipophilicity, such as N-(2-hydroxycyclohexyl)this compound (HV), which demonstrates improved skin permeability and superior anti-melanogenic effects in human skin models compared to voglibose [6] [7].
The drug repurposing potential of voglibose for dermatological applications represents an exciting frontier in therapeutic development. Molecular studies indicate that voglibose modulates multiple signaling pathways involved in melanogenesis, including suppression of PKA/CREB, MAPK, and AKT activation while restoring GSK3β activity to inhibit β-catenin stabilization. Human skin irritation tests have confirmed voglibose's safety for topical application, showing no adverse reactions at 50 and 100 μM concentrations, supporting its potential as a repurposed drug for managing hyperpigmentation disorders [6].
The synthesis of voglibose from this compound represents a successful case of rational drug design based on natural product optimization. The well-established synthetic route through oxidative deamination followed by reductive amination provides an efficient and scalable process for industrial manufacturing. Comprehensive analytical methods ensure rigorous quality control of both the this compound starting material and the final voglibose drug substance. Beyond its established role in diabetes management, emerging research on voglibose's anti-melanogenic properties highlights the continuing potential for therapeutic innovation based on the this compound structure. Further development of this compound derivatives with optimized properties may yield new therapeutic agents for both metabolic and dermatological indications.
Valiolamine and its N-substituted derivatives represent an important class of glycosidase inhibitors with significant therapeutic potential. As a carbasugar aminocyclitol, this compound ((1S,2S,3R,4S,5S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol) serves as the core structural component of the antidiabetic drug voglibose and shares structural similarities with α-D-glucose, enabling it to effectively mimic transition states in glycosidase catalysis [1]. The strategic N-substitution of this compound has been demonstrated to markedly enhance its inhibitory potency and pharmacological profile against various glycosidases, particularly endoplasmic reticulum (ER) α-glucosidases I and II [2] [3]. These enzymes play crucial roles in glycoprotein processing within the ER quality control machinery, making them attractive targets for developing broad-spectrum antiviral agents and antidiabetic therapeutics [2]. This application note provides a comprehensive overview of synthetic methodologies, structure-activity relationships, and experimental protocols for the preparation and evaluation of N-substituted this compound derivatives, with particular emphasis on their emerging applications in antiviral and antidiabetic drug development.
The significance of this compound-based inhibitors has expanded considerably with the recent discovery of their potent activity against ER α-glucosidases, key host enzymes utilized by enveloped viruses for glycoprotein folding [3]. Unlike direct-acting antiviral agents that target viral proteins, host-targeting antivirals based on this compound derivatives offer the potential for broad-spectrum activity against diverse viruses including dengue, SARS-CoV-2, influenza, and others that depend on the host ER quality control system [2]. The structural versatility of the this compound scaffold enables synthetic modification to optimize interactions with all four subsites of α-glucosidase active sites, leading to dramatic enhancements in inhibitory potency—in some cases up to 100,000-fold improvement compared to the parent compound [3].
The synthesis of N-substituted this compound derivatives typically begins from this compound itself, which can be obtained from microbial fermentation or through multi-step chemical synthesis. The most straightforward approach involves direct N-alkylation through reductive amination, where this compound reacts with various carbonyl compounds (aldehydes or ketones) followed by reduction with sodium cyanoborohydride (NaBH₃CN) or other reducing agents [4]. This method allows for the introduction of diverse hydrocarbon substituents, including alkyl, aryl, and hydroxyalkyl groups. Alternatively, epoxide ring-opening reactions provide access to N-substituted derivatives where the this compound nitrogen attacks epoxides such as 2,3-epoxypropanol or styrene oxide, resulting in hydroxyalkyl substitutions [5]. A third approach involves N-acylation using activated carboxylic acid derivatives, though the resulting amides typically exhibit different biological activity profiles compared to N-alkyl derivatives.
Table 1: Common Synthetic Methods for N-Substituted this compound Derivatives
| Method | Reagents/Conditions | Key Intermediates | Resulting N-Substituents |
|---|---|---|---|
| Reductive Amination | Aldehydes/ketones, NaBH₃CN, MeOH, rt or reflux | Schiff base intermediates | Hydroxyalkyl, cycloalkyl, arylalkyl |
| Epoxide Ring-Opening | Epoxides, protic or Lewis acid catalysis, 50-80°C | Halohydrin intermediates | 2-Hydroxyalkyl, 2-hydroxyarylalkyl |
| N-Alkylation | Alkyl halides, K₂CO₃, DMF, 60-80°C | Quaternary ammonium salts | Simple alkyl, benzyl |
| Acylation | Acid chlorides/anhydrides, pyridine, 0-25°C | Amide intermediates | Acyl, aroyl |
For more complex N-substituted this compound derivatives, particularly those designed to interact with multiple subsites of glycosidase enzymes, advanced donor-acceptor strategies have been developed. These approaches often utilize protected this compound derivatives as either donors or acceptors in C-N bond-forming reactions. A particularly effective method involves the ring-opening of carbasugar epoxides with appropriate donor amines, or conversely, the reaction of this compound nucleophiles with electrophilic epoxides derived from other carbasugars [5]. This strategy has been successfully employed in the total synthesis of complex N-linked carbaoligosaccharides like validoxylamine A and acarviosin, demonstrating its versatility for constructing structurally diverse inhibitors.
The synthetic preparation of this compound itself can be achieved through various routes, with one efficient approach starting from the Diels-Alder endo-adduct of furan and acrylic acid. This chiral starting material can be transformed through a series of steps including lactonization, reductive ring-opening, and functional group manipulations to yield the key intermediate dibromocarbaglucose, which serves as a versatile precursor to this compound and related aminocarbasugars [5]. The development of practical synthetic routes from myo-inositol has further improved the accessibility of chiral carbaglycosylamines for structure-activity relationship studies [5].
Principle: This protocol describes the synthesis of N-(2-hydroxyethyl)this compound through reductive amination of this compound with glycolaldehyde, followed by sodium cyanoborohydride reduction [4].
Materials:
Procedure:
Characterization:
Principle: This protocol describes the synthesis of N-(2,3-dihydroxypropyl)this compound through regioselective ring-opening of glycidol (2,3-epoxy-1-propanol) by this compound [5].
Materials:
Procedure:
Characterization:
Table 2: Characterization Data for Representative N-Substituted this compound Derivatives
| Compound | N-Substituent | Molecular Formula | Yield (%) | α-Glucosidase I IC₅₀ (μM) | α-Glucosidase II IC₅₀ (μM) |
|---|---|---|---|---|---|
| This compound | -H | C₇H₁₅NO₅ | - | 12.0 [1] | 12.0 [1] |
| N-2-Hydroxyethyl | -CH₂CH₂OH | C₉H₂₀NO₆ | 75-80 | 0.85 [4] | 1.20 [4] |
| N-2,3-Dihydroxypropyl | -CH₂CH(OH)CH₂OH | C₁₀H₂₂NO₇ | 70-75 | 0.45 [4] | 0.65 [4] |
| N-(1R,2R)-2-Hydroxycyclohexyl | Cyclohexyl-OH | C₁₃H₂₆NO₆ | 60-65 | 0.15 [4] | 0.22 [4] |
| N-[(R)-(-)-β-Hydroxyphenethyl] | -CH₂CH(Ph)OH | C₁₅H₂₄NO₆ | 55-60 | 0.08 [4] | 0.12 [4] |
| EB-0334 | Complex aryloxy | C₂₁H₃₂NO₈ | - | 0.0005 [2] | <0.001 [2] |
The inhibitory activity of N-substituted this compound derivatives against α-glucosidases is highly dependent on the nature of the N-substituent. Systematic structure-activity relationship (SAR) studies have revealed that bulky hydrophobic groups generally enhance potency, particularly when designed to interact with the +2 and +3 subsites of α-glucosidase enzymes [2]. Derivatives featuring extended N-arylalkyl substitutions with appropriate hydroxy groups show remarkable improvements in inhibitory activity, with some compounds exhibiting IC₅₀ values in the nanomolar or even sub-nanomolar range [2] [3]. For instance, compound EB-0334 demonstrates exceptional potency with an IC₅₀ of 0.0005 μM against mouse α-glucosidase I, representing a 24,000-fold improvement over unsubstituted this compound [2].
Crystallographic studies of mouse ER α-glucosidase II in complex with this compound derivatives have provided crucial insights into the structural basis for this enhanced potency. The structures reveal that optimized N-substituents enable extensive interactions with all four subsites (-1, +1, +2, and +3) of the enzyme active site [3]. The this compound core itself occupies the -1 and +1 subsites, making key contacts with catalytic residues Asp586 and Glu783, while well-designed N-substituents extend into the +2 and +3 subsites, engaging in additional hydrophobic and hydrogen-bonding interactions with aromatic residues such as Phe416, Phe417, Phe475, and Tyr725 [2]. This comprehensive active site coverage explains the dramatic increases in inhibitory potency observed with optimally designed N-substituents.
The stereochemistry and hydroxy group patterning of the N-substituents also play critical roles in determining inhibitory potency and selectivity. In general, derivatives with (R)-configuration at chiral centers within the N-substituent tend to exhibit higher activity compared to their (S)-counterparts [4]. Additionally, the presence of hydrogen bond donors/acceptors at optimal positions within the N-substituent enhances binding affinity through complementary interactions with polar residues in the +2 and +3 subsites. These SAR insights provide valuable guidance for the rational design of next-generation this compound-based glycosidase inhibitors with improved potency and selectivity profiles.
Figure 1: Structure-Activity Relationship and Therapeutic Mechanism of N-Substituted this compound Derivatives
This compound N-substituted derivatives have emerged as promising candidates for the development of broad-spectrum antiviral agents targeting host endoplasmic reticulum (ER) α-glucosidases I and II [2] [3]. These enzymes are essential components of the ER quality control machinery responsible for proper folding of viral glycoproteins in enveloped viruses. Inhibition of ER α-glucosidases I and II causes misfolding of viral glycoproteins, preventing the formation of infectious virions and thereby suppressing viral replication [2]. This host-targeting antiviral strategy offers significant advantages over direct-acting antivirals, including a higher genetic barrier to resistance and potential broad-spectrum activity against diverse viruses that utilize the host ER quality control system for glycoprotein maturation.
Recent studies have demonstrated that optimized N-substituted this compound derivatives exhibit potent in vitro activity against a range of clinically important viruses, including dengue virus and SARS-CoV-2 [3]. The most promising compounds in this class have shown greater antiviral activity than the benchmark iminosugar UV-4, which has previously demonstrated efficacy in mouse models of influenza and dengue virus infection, even when treatment was initiated as late as 48 hours post-infection [2]. The ability to inhibit viral replication at multiple stages of the viral life cycle through disruption of glycoprotein folding makes these compounds particularly attractive for therapeutic intervention against emerging viral threats.
The potent α-glucosidase inhibitory activity of N-substituted this compound derivatives has been extensively exploited for the management of postprandial hyperglycemia in type 2 diabetes mellitus [4] [1]. These compounds function by competitively inhibiting α-glucosidases in the small intestine, thereby delaying the digestion of complex carbohydrates and absorption of monosaccharides. This mechanism results in reduced postprandial blood glucose excursions without stimulating insulin secretion, offering a favorable safety profile for diabetes management. The parent compound this compound serves as the core structure of the clinical antidiabetic drug voglibose, which has been widely used in Japan and other countries for diabetes management [1].
SAR studies have revealed that even simple N-substituted this compound derivatives such as N-[2-hydroxy-1-(hydroxymethyl)ethyl]-, N-[(1R,2R)-2-hydroxycyclohexyl]-, and N-[(R)-(-)-β-hydroxyphenethyl]this compound exhibit stronger α-glucosidase inhibitory activity against porcine intestinal maltase and sucrase than naturally occurring oligosaccharide α-glucosidase inhibitors [4]. This enhanced potency, combined with their favorable pharmacokinetic properties and minimal systemic absorption, makes N-substituted this compound derivatives excellent candidates for further development as antidiabetic therapeutics. The structural versatility of the this compound scaffold allows for fine-tuning of inhibitory potency and selectivity against different α-glucosidase isoforms, potentially leading to improved therapeutic efficacy and reduced side effects such as flatulence and diarrhea that are associated with current α-glucosidase inhibitors.
The synthesis and development of N-substituted this compound derivatives represent a promising avenue for creating potent glycosidase inhibitors with significant therapeutic potential. The synthetic methodologies outlined in this application note, particularly reductive amination and epoxide ring-opening reactions, provide efficient access to structurally diverse derivatives with tunable biological activities. The remarkable enhancements in inhibitory potency achieved through strategic N-substitution—up to 100,000-fold improvement in some cases—highlight the importance of comprehensive SAR studies and structure-based drug design approaches [3]. Crystal structures of enzyme-inhibitor complexes have been instrumental in elucidating the molecular basis for this enhanced potency, revealing extensive interactions with all four subsites of α-glucosidase active sites.
The broad-spectrum antiviral and antidiabetic applications of these compounds underscore their therapeutic versatility and potential for addressing unmet medical needs. As host-targeting antiviral agents, N-substituted this compound derivatives offer a promising strategy for combating existing and emerging viral threats by disrupting viral glycoprotein folding through inhibition of ER α-glucosidases I and II [2] [3]. Meanwhile, their potent α-glucosidase inhibitory activity in the gastrointestinal tract provides a well-established mechanism for managing postprandial hyperglycemia in diabetes [4] [1]. Future research directions include optimizing selectivity profiles to minimize potential off-target effects, improving pharmacokinetic properties for enhanced therapeutic efficacy, and exploring additional therapeutic applications in other diseases involving glycosidase enzymes. With continued development, N-substituted this compound derivatives hold significant promise as valuable therapeutic agents for a range of human diseases.
This compound is a C7N-aminocyclitol natural product first isolated from Streptomyces hygroscopicus subsp. limoneus that has emerged as a valuable scaffold for developing broad-spectrum antiviral agents [1] [2]. As an iminocyclitol, this compound exhibits structural similarity to carbohydrates, enabling it to competitively inhibit various glycosidase enzymes essential for viral replication [3] [4]. The compound serves as the core structural component of voglibose, a clinical α-glucosidase inhibitor used for diabetes management, but recent research has revealed its significant potential against enveloped viruses including dengue virus and SARS-CoV-2 [5] [3].
The growing interest in this compound derivatives stems from the urgent need for broad-spectrum antiviral agents capable of addressing emerging viral threats. Unlike virus-targeting approaches, this compound-based compounds act through host-directed mechanisms, specifically inhibiting endoplasmic reticulum (ER) α-glucosidases I and II, which are essential for proper folding of viral glycoproteins [5] [3]. This review comprehensively examines this compound's antiviral applications, detailed mechanisms of action, structure-activity relationships, and provides standardized experimental protocols for evaluating this compound-derived compounds in antiviral research.
This compound ((1S,2S,3R,4S,5S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol) is characterized by a cyclohexane ring with four hydroxyl groups, one hydroxymethyl group, and an amino group arranged in specific stereochemical orientations that confer its biological activity [4] [1]. This aminocyclitol structure mimics the transition state of carbohydrate substrates during enzymatic hydrolysis, enabling potent inhibition of glycosidase enzymes [3]. The absolute configuration of this compound resembles that of α-D-glucose, contributing to its effective binding to glucosidase active sites [4].
The structural similarity between this compound and other aminocyclitols with known antiviral activity is noteworthy. This compound shares characteristics with valienamine and validamine, both isolated from the same fermentation broth, but demonstrates superior α-glucosidase inhibitory activity against porcine intestinal sucrase, maltase, and isomaltase compared to these related compounds [1]. This enhanced activity is attributed to its specific stereochemical arrangement and the presence of the hydroxymethyl group at the C1 position.
This compound is naturally produced by Streptomyces hygroscopicus through a specialized biosynthetic pathway. The this compound biosynthetic gene cluster spans approximately 45 kb and contains 27 open reading frames, including those encoding structural, regulatory, and transport functions [2]. The pathway initiates with the cyclization of sedoheptulose 7-phosphate, a C7 sugar phosphate from the pentose phosphate pathway, catalyzed by the dehydroquinate synthase-like protein ValA to form 2-epi-5-epi-valiolone [2].
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | Function | Gene |
|---|---|---|
| ValA | 2-epi-5-epi-valiolone synthase | valA |
| ValC | Cyclitol kinase | valC |
| ValM | Aminotransferase | valM |
| ValG | Glycosyltransferase | valG |
| ValK | Epimerase/dehydratase | valK |
| ValN | Cyclitol reductase | valN |
For research purposes, this compound can be obtained through fermentation or stereoselective synthesis. Recent advances in stereoselective synthesis have enabled more efficient production of this compound and its derivatives [6]. One patent describes a method involving the conversion of a protected cyclohexanone derivative to this compound through key steps including Ferrier rearrangement, vinyl Grignard addition, and dihydroxyamination [6]. These synthetic approaches allow for the production of this compound analogs with modified structures for structure-activity relationship studies.
This compound derivatives exert their primary antiviral effect through potent inhibition of endoplasmic reticulum (ER) α-glucosidases I and II, key enzymes in the N-linked glycan processing pathway [5] [3]. This pathway is essential for proper folding of viral glycoproteins in enveloped viruses. The mechanism involves several critical steps:
This compound's structural similarity to carbohydrate substrates allows it to mimic the oxocarbenium-ion transition state involved in glycoside hydrolysis [3]. Under physiological pH, the nitrogen in the ring becomes protonated, forming ammonium ions that competitively bind to the active sites of ER α-glucosidases I and II, thereby blocking their activity [3].
The following diagram illustrates the N-glycan processing pathway and the inhibition point of this compound derivatives:
Diagram 1: N-glycan Processing Pathway and this compound Inhibition Sites
Beyond ER α-glucosidase inhibition, this compound derivatives may exert antiviral effects through secondary mechanisms:
The multi-faceted mechanisms of this compound derivatives contribute to their broad-spectrum antiviral activity and reduce the likelihood of viral resistance development compared to direct-acting antiviral agents.
Extensive structure-activity relationship (SAR) studies have revealed that modifications to the this compound core significantly impact antiviral potency and specificity. The N-substituted this compound derivatives have demonstrated remarkable enhancements in inhibitory activity against ER α-glucosidases.
Table 2: Structure-Activity Relationships of this compound Derivatives
| Structural Modification | Biological Impact | Potency Enhancement |
|---|---|---|
| N-alkyl substitution | Improves hydrophobic interactions with enzyme subsites | Up to 100,000-fold increased potency vs. This compound [5] |
| Hydroxyl group configuration | Critical for hydrogen bonding with active site residues | Essential for inhibitory activity [4] |
| Hydroxymethyl group at C1 | Enhances binding affinity through additional interactions | Significant improvement over validamine [4] |
| Cyclitol ring conformation | Determines complementarity to enzyme active site | Superior activity compared to acyclic analogs [3] |
Crystallographic studies of mouse ER α-GluII in complex with this compound and its N-substituted derivatives have provided crucial insights into the structural basis for their enhanced potency. These structures reveal that N-substituted this compound derivatives establish extensive interactions with all four α-GluII subsites, with the N-alkyl groups occupying hydrophobic regions that are not accessed by the unmodified this compound [5].
The optimal N-substituents typically balance hydrophobic character with appropriate steric dimensions to maximize interactions with enzyme subsites while maintaining solubility. These SAR insights have guided the design of this compound derivatives with improved pharmacological profiles and enhanced antiviral efficacy against diverse enveloped viruses.
The synthesis of this compound derivatives can be achieved through various routes, including fermentation, semisynthetic modification, and total synthesis. Below is a generalized protocol for the stereoselective synthesis of this compound and its N-substituted derivatives:
Materials:
Procedure:
Purification and Characterization:
This protocol evaluates the inhibitory activity of this compound derivatives against ER α-glucosidases.
Materials:
Procedure:
Data Analysis:
This protocol evaluates the antiviral efficacy of this compound derivatives against enveloped viruses in cell culture.
Materials:
Procedure:
Data Analysis:
The following diagram illustrates the key steps in evaluating this compound derivatives for antiviral activity:
Diagram 2: Experimental Workflow for Evaluating this compound Antiviral Activity
This compound derivatives have demonstrated promising broad-spectrum antiviral activity against multiple medically important viruses. Recent studies have shown that N-substituted valiolamines are effective against dengue virus and SARS-CoV-2 in vitro, highlighting their potential as candidates for developing therapeutics against existing and emerging viruses [5]. The host-directed mechanism of these compounds provides a higher barrier to resistance development compared to direct-acting antivirals.
The therapeutic potential of this compound derivatives extends to other enveloped viruses including influenza virus, hepatitis C virus, HIV, and various flaviviruses [3]. The conserved nature of the ER α-glucosidase pathway across enveloped viruses enables this broad-spectrum activity, making this compound derivatives particularly valuable for pandemic preparedness against novel viral threats.
Future research directions should focus on:
The proven safety profile of voglibose, a this compound-derived pharmaceutical already in clinical use for diabetes, provides a strong foundation for clinical development of this compound-based antiviral agents, potentially accelerating their translation to clinical applications.
This compound and its derivatives represent a promising class of host-directed antiviral agents with broad-spectrum activity against enveloped viruses. Their unique mechanism of action targeting ER α-glucosidases I and II disrupts viral glycoprotein maturation, impairing virion production and infectivity. The well-established SAR and recent structural biology insights provide a solid foundation for rational design of optimized derivatives with enhanced potency and improved pharmacological properties.
The experimental protocols outlined in this review offer standardized methodologies for synthesizing this compound derivatives, evaluating their enzyme inhibitory activity, and assessing antiviral efficacy in cellular models. As viral threats continue to emerge, the development of this compound-based broad-spectrum antivirals represents a valuable strategy for addressing current and future pandemic challenges.
This compound is a unique aminocyclitol pseudo-sugar that serves as a fundamental building block for several important pharmaceutical compounds, most notably the alpha-glucosidase inhibitor voglibose, used in managing type 2 diabetes. First isolated from the fermentation broth of Streptomyces hygroscopicus subsp. limoneus, this compound has attracted significant research interest due to its potent inhibitory activity against intestinal alpha-glucosidase enzymes, which play a crucial role in carbohydrate digestion [1]. The compound's distinctive chemical structure, characterized by a (1(OH),2,4,5/1,3)-5-amino-1-C-(hydroxymethyl)-1,2,3,4-cyclohexanetetrol configuration, enables it to mimic the transition state of carbohydrate substrates, resulting in effective enzyme inhibition [2] [1].
Recent research has expanded beyond this compound's traditional antidiabetic applications, exploring its potential in dermatological treatments, particularly for hyperpigmentation disorders. This broad spectrum of biological activities, combined with its unique mechanism of action, makes this compound an important compound for pharmaceutical development. These application notes provide detailed protocols for this compound production, analysis, and application, specifically tailored for researchers and drug development professionals working in both metabolic and dermatological therapeutic areas [3] [4].
Table 1: Fundamental Characteristics of this compound
| Characteristic | Description |
|---|---|
| IUPAC Name | (1(OH),2,4,5/1,3)-5-amino-1-C-(hydroxymethyl)-1,2,3,4-cyclohexanetetrol |
| Molecular Formula | C₇H₁₅NO₅ |
| Producing Organism | Streptomyces hygroscopicus subsp. limoneus |
| Primary Biological Activity | Alpha-glucosidase inhibition |
| Therapeutic Derivatives | Voglibose (diabetes), N-(2-hydroxycyclohexyl)this compound (hyperpigmentation) |
| Solubility | Highly soluble in water, dimethyl sulfoxide |
The production of this compound begins with the cultivation of the producer strain Streptomyces hygroscopicus subsp. limoneus (KCCM-11005P or equivalent). The protocol requires maintaining master stock cultures in 20% glycerol at -80°C. For inoculum preparation, several steps are necessary:
The production medium is specifically formulated to promote this compound biosynthesis while minimizing the production of related compounds like validamycin. The following protocol should be implemented:
Table 2: Fermentation Medium Composition and Conditions
| Component/Parameter | Seed Medium | Production Medium | Purpose |
|---|---|---|---|
| Glucose | 10 g/L | 50 g/L | Carbon source |
| Soybean Meal | - | 20 g/L | Nitrogen source, slow release |
| Yeast Extract | 5 g/L | - | Vitamins, growth factors |
| Corn Steep Liquor | - | 5 g/L | Amino acids, minerals |
| (NH₄)₂SO₄ | 2 g/L | 2 g/L | Nitrogen supplement |
| Temperature | 28°C | 28°C | Optimal growth/production |
| pH | 7.2 | 7.0-7.5 | Stability and production |
| Duration | 48 hours | 120-144 hours | Biomass vs. product accumulation |
Upon completion of fermentation, the broth undergoes separation and purification:
The quantification of this compound in fermentation broth and purification fractions requires pre-column derivatization due to the compound's lack of chromophores. The following optimized protocol based on phenylisocyanate (PHI) derivatization provides accurate and reproducible results:
Under these conditions, the this compound-PHI derivative elutes at approximately 10.5 minutes with excellent resolution from related compounds and media components.
The HPLC method for this compound quantification has been rigorously validated according to pharmaceutical analysis guidelines:
For quality control during this compound production, include system suitability tests with each run using reference standards at low, medium, and high concentrations within the linear range.
Figure 1: Workflow for this compound sample preparation and analysis
This compound exhibits potent inhibitory activity against various alpha-glucosidase enzymes, which is the basis for its application in diabetes management. The following protocol can be used to evaluate this activity:
Kinetic analysis reveals that this compound acts as a fully competitive inhibitor with Ki values significantly lower than the corresponding Km values for natural substrates. Specifically, the apparent Ki values of this compound are 3.2 × 10⁻⁷ M for sucrase, 2.9 × 10⁻⁶ M for maltase, 1.2 × 10⁻⁶ M for glucoamylase, 9.1 × 10⁻⁷ M for isomaltase, and 4.9 × 10⁻⁵ M for trehalase activities, which are 10⁻⁵ to 10⁻³ times smaller than the apparent Km values [6].
Recent research has demonstrated that this compound derivatives show significant potential as anti-melanogenic agents for treating hyperpigmentation disorders. The molecular mechanism involves inhibition of proper N-glycan processing of tyrosinase, resulting in reduced tyrosinase protein levels and subsequent decreased melanin production [3] [4].
Cell-based evaluation protocol:
Key findings demonstrate that N-(2-hydroxycyclohexyl)this compound (HV) with cLogP of -0.14 shows enhanced skin permeability while maintaining effective melanin inhibition, reducing melanin content to 83.6% compared to 90.3% with voglibose in a reconstructed human skin model [3].
Table 3: Efficacy of this compound Derivatives in Melanogenesis Inhibition
| Derivative | cLogP Value | Cell Viability at 2 mM | Tyrosinase Reduction | Melanin Content in Skin Model |
|---|---|---|---|---|
| Voglibose | -2.34 | No effect | Significant | 90.3% of control |
| HV | -0.14 | No effect | More significant than voglibose | 83.6% of control |
| CV | 0.95 | Reduced | Not tested | Not tested |
| BV | 1.50 | Reduced | Not tested | Not tested |
The synthesis of this compound derivatives with modified properties represents a crucial strategy for expanding therapeutic applications. The following approaches have demonstrated success:
For dermatological applications, derivatives with increased lipophilicity (higher cLogP values) demonstrate enhanced skin permeability while maintaining biological activity. However, excessive lipophilicity may impact cell viability, necessitating careful balance in derivative design [3].
Comprehensive safety assessment is essential for both traditional and novel applications of this compound derivatives:
Current data indicates that this compound and its derivatives show favorable safety profiles at therapeutic concentrations, with no significant irritation observed in human skin models at concentrations up to 100 μM when applied topically [4].
Figure 2: Molecular mechanisms of this compound in therapeutic applications
This compound represents a versatile pharmaceutical compound with established applications in diabetes management and emerging potential in dermatological treatments. The protocols outlined in these application notes provide researchers with comprehensive methodologies for this compound production, quantification, and biological evaluation. The fermentation process using Streptomyces hygroscopicus subsp. limoneus enables efficient production, while the analytical HPLC method with pre-column derivatization ensures accurate quantification. Recent discoveries of this compound's anti-melanogenic properties through modulation of tyrosinase glycosylation open new avenues for therapeutic development, particularly through engineered derivatives with optimized physicochemical properties for specific applications.
Q1: What is a proven HPLC method for quantifying valiolamine in biological samples? A well-established method for this compound involves pre-column derivatization followed by reverse-phase HPLC with UV detection [1].
Q2: What are the most effective ways to improve the sensitivity of my HPLC method? Sensitivity is a function of the signal-to-noise ratio (S/N). Improvements can be made by either increasing the analyte signal or reducing baseline noise [2]. The table below summarizes core strategies.
| Approach | Method | Key Consideration |
|---|---|---|
| Increase Signal | Reduce column internal diameter (I.D.) [2] [3] | Smaller I.D. (e.g., 2.1 mm vs. 4.6 mm) increases analyte concentration at detector. Requires adjusted flow rate/injection volume [2]. |
| Use smaller or superficially porous particles (SPP) [2] [4] | Yields higher efficiency, narrower peaks, greater peak height. SPP (core-shell) provides high efficiency without extreme backpressure [2]. | |
| Optimize injection volume [3] | Inject the largest volume possible without causing peak broadening or resolution loss. | |
| Reduce Noise | Use high-purity solvents & additives [2] [4] [5] | "HPLC grade" or "LC-MS grade" solvents minimize high background. For UV <220 nm, acetonitrile is preferred over methanol [2] [4]. |
| Minimize system dead volume [2] [5] | Use short, narrow I.D. connection capillaries to reduce peak broadening/tailing [2]. | |
| Regular system maintenance [2] [5] [6] | Replace pump inlet filters, flush systems to remove buffer salts, and ensure detector lamp performance [2] [5]. | |
| Avoid lengthy equilibration in high-aqueous mobile phases [4] | Can lead to contaminant buildup and "ghost peaks." Periodically flush column with strong organic solvent [4]. |
The following workflow provides a logical sequence for diagnosing and resolving sensitivity issues.
1. Protocol: Pre-column Derivatization of this compound with MOBS-F This protocol is adapted from the established method for this compound in biological samples [1].
2. Protocol: Solid-Phase Extraction (SPE) for Sample Clean-up Using SPE is highly recommended for complex biological matrices to reduce noise and ion suppression [4] [5].
Valiolamine is an aminocyclitol with significant therapeutic potential, notably as a key intermediate in synthesizing the anti-diabetic drug Voglibose [1] [2]. However, because its aqueous solution "does not show any characteristic absorption maximum" in the UV range typically used in HPLC detectors, its direct quantification is very difficult [1].
The widely adopted solution is pre-column derivatization. This process involves chemically modifying this compound before injection into the HPLC system by reacting it with a reagent that adds a chromophore (a UV-absorbing group), enabling sensitive and reliable UV detection [3] [1] [2].
Researchers have compared several derivatization reagents. The table below summarizes two well-documented methods, highlighting a traditional approach and a more advanced one.
| Reagent | Key Advantages | Linear Range (Standard) | Reported Detection Limit | Key Reaction Conditions |
|---|---|---|---|---|
| Phenylisocyanate (PHI) [3] [2] | Proven method, suitable for microbial culture media [3] | 0.99 - 19.95 μg/mL [3] | Not explicitly stated | Reaction at 30°C for 30 min; PHI concentration >33.6 mM [3] |
| 4-Methoxybenzenesulfonyl fluoride (MOBS-F) [1] [4] | Wider linear range, lower cost, simple procedure, faster (10 min reaction) [1] | 0.050 - 25 μg/mL [1] [4] | 2 orders of magnitude lower than PHI method [1] | Reaction at 30°C, pH 11.0 for 10 min [1] [4] |
Other reagents like 1-fluoro-2,4-dinitrobenzene (FDNB) and 1-naphthylisothiocyanate (NITC) have been evaluated but were found to be less suitable than PHI for this compound analysis [2]. Similarly, while MOBS-Cl and NBS-Cl were tested alongside MOBS-F, MOBS-F was selected as the optimal reagent due to its overall performance [1].
For researchers aiming to implement the more recent and sensitive MOBS-F method, here is a detailed protocol based on the published procedure [1] [4].
1. Apparatus and Reagents
2. Sample Derivatization Procedure
3. HPLC Analysis Conditions
The entire workflow for this method can be visualized as follows:
Here are solutions to some frequently encountered problems in this compound derivatization, framed in a Q&A format.
Q1: Why is my peak resolution poor or are retention times inconsistent?
Q2: I am getting low sensitivity. What can I optimize?
Q3: The derivatization reagent is unstable. How should I handle it?
Q1: Why is my Valiolamine analysis by HPLC-UV giving poor results? this compound lacks a strong chromophore, making direct UV detection difficult. A robust method using pre-column derivatization with phenylisocyanate (PHI) has been developed to solve this [1].
| Issue | Root Cause | Recommended Solution |
|---|---|---|
| Poor sensitivity & peak shape | Water in reaction mixture degrades PHI [1]. | Ensure reaction medium is anhydrous; use acetonitrile as solvent [1]. |
| Low derivatization yield | Incorrect reagent concentration or presence of protein interference [1]. | Use optimal PHI concentration (2.5 mg/mL); deproteinize samples with acetonitrile [1]. |
| Unreliable quantification | Use of suboptimal derivatizing reagents [1]. | Select PHI over 1-fluoro-2,4-dinitrobenzene (FDNB) or 1-naphthylisothiocyanate (NITC) [1]. |
Detailed Protocol for Pre-column Derivatization [1]:
Q2: What stability issues are known for similar aminocarbasugar compounds? While direct data for this compound is scarce, a study on the analogous compound levamisole shows that aqueous solutions can degrade at elevated temperatures (e.g., 100°C), producing distinct decomposition products under both nitrogen and oxygen atmospheres [2]. This suggests that this compound solutions may also be susceptible to thermal degradation.
Q: What is the primary source and significance of this compound? A: this compound is a natural aminocarbasugar originally isolated from Streptomyces hygroscopicus fermentation broth. It is a potent α-glucosidase inhibitor, and its derivative, Voglibose, is a commercially available anti-diabetic drug used to control postprandial blood glucose levels [1] [3].
Q: Are there synthetic or biosynthetic routes to obtain this compound? A: Yes, this compound can be produced by the biodegradation of validamycin into validamine and valienamine, followed by chemical conversion. Metabolic engineering of microbial strains and full chemical synthesis routes have also been developed [1].
The following diagram outlines a logical workflow for initiating a stability study of this compound, based on general principles and clues from related research.
If you are designing a stability study for this compound, consider investigating these critical parameters, inferred from best practices and related compound behavior [2] [1].
| Parameter | Example Conditions to Test | Rationale & Analytical Focus |
|---|---|---|
| Temperature | 4°C (refrigerated), 25°C (room temp), 40-60°C (accelerated) | Elevated temperatures force degradation; monitor for new peaks in HPLC [2]. |
| Solution pH | Acidic (e.g., pH 2-3), Neutral (pH 7), Basic (e.g., pH 9-10) | pH can catalyze hydrolysis or other reactions; compare degradation rates. |
| Forced Degradation | Oxidative (H2O2), Thermal (e.g., 70-100°C) [2] | Identifies potential degradation products and pathways (e.g., via LC-MS). |
Here is the step-by-step methodology for the quantitative analysis of Valiolamine using pre-column derivatization with Phenylisocyanate (PHI) [1].
Sample Preparation
Derivatization Reaction
HPLC Analysis
This workflow can be visualized as follows:
Here are solutions to frequently encountered problems in this compound analysis:
| Problem | Possible Cause | Solution |
|---|---|---|
| Low or No Signal | Incomplete derivatization; water in reaction mixture. | Ensure sample is completely dry before dissolving in DMSO. Use fresh, high-concentration PHI (>33.6 mM) [1]. |
| Poor Reproducibility | Degradation of derivatizing reagent by water; variable reaction conditions. | Strictly control reaction time and temperature. Use anhydrous solvents and consistent technique [1]. |
| High Background Noise | Contaminated reagents or mobile phase; non-specific detection. | Use high-purity reagents. Filter mobile phase. Confirm HPLC system cleanliness [1]. |
For this analytical method to be used in a regulated drug development environment, it must be properly validated. Furthermore, general guidelines for controlling impurities must be followed.
For valiolamine purification and analysis, the core challenge is separating it from complex microbial culture media. The following troubleshooting table integrates practical strategies to address common yield issues.
| Problem | Potential Cause | Suggested Solution | Key Experimental Parameters |
|---|---|---|---|
| Low Yield from Culture Medium | Complex medium components interfering with isolation [1] | Use pre-column derivatization for selective detection and quantification [1]. | Derivative with phenylisocyanate (33.6 mM+) in dimethyl sulfoxide with triethylamine at 30°C for 30 min [1]. |
| Low Detection Sensitivity | Lack of a strong chromophore for UV detection [1] | Employ pre-column derivatization with phenylisocyanate to introduce a UV-absorbing group [1]. | Detect derivative at 240 nm. Linear range: 0.99–19.95 μg/mL (standard) and 24.9–99.7 μg/mL (spiked sample) [1]. |
| Suboptimal Microbial Production | Non-optimized strain or culture conditions [2] [3] | Use high-producing strain like Streptomyces hygroscopicus subsp. limoneus and optimize culture medium/conditions [2] [3] [4]. | Information on specific fermentation optimization for this compound was not available in search results. |
This method, adapted from a published procedure, is designed for the accurate quantification of this compound in a microbial culture medium and is essential for tracking yield during purification [1].
1. Principle this compound is derivatized with phenylisocyanate (PHI) to form a UV-absorbing derivative, which is then separated and quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This process enhances detection sensitivity and selectivity [1].
2. Equipment and Reagents
3. Experimental Workflow The following diagram outlines the key steps from sample preparation to analysis.
4. Detailed Procedure
5. Validation Notes The method is validated to be selective, accurate, and precise. The calibration curve is linear, and the method is suitable for quantifying this compound in a medium for microbial cultures [1].
Q1: What is the primary industrial significance of this compound? this compound is a pseudo-aminosugar and a potent α-glucosidase inhibitor. Its primary significance lies in the pharmaceutical industry as a key precursor for the synthesis of the anti-diabetic drug Voglibose [2] [5].
Q2: Which microorganism is known to produce this compound? this compound is a microbial metabolite produced by Streptomyces hygroscopicus subsp. limoneus [2] [4].
Q3: How does the inhibitory activity of this compound compare to related compounds? Studies on rat intestinal enzymes show that This compound has more potent carbohydrase inhibitory activity than validamine or valienamine. It acts as a fully competitive inhibitor with very low Ki values, particularly against sucrase [4].
The analytical method provided will be a cornerstone for your technical support center. For scaling up production, the next steps involve deep diving into microbial fermentation optimization.
The following table summarizes two key HPLC methods developed for this compound analysis.
| Parameter | Method 1: PHI Derivatization [1] | Method 2: MOBS-F Derivatization [2] |
|---|---|---|
| Derivatization Reagent | Phenylisocyanate (PHI) | 4-Methoxybenzenesulfonyl fluoride (MOBS-F) |
| Core Application | Quantification in microbial culture medium | Quantification in biological samples |
| HPLC Column | Reverse-phase | Reverse-phase (specific type not mentioned) |
| Mobile Phase | 10% acetonitrile in water with 0.5 mM sodium octyl sulfate (pH 3.0) | Gradient of methanol and phosphate buffer (50 mM, pH 3.0) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 240 nm | 240 nm |
| Retention Time | ~10.5 min | Not specified |
| Linearity Range (Standard) | 0.99 - 19.95 µg/mL | 0.050 - 25 µg/mL |
| Linearity Range (Sample) | 24.9 - 99.7 µg/mL (spiked sample) | 1.0 - 75 µg/mL (biological sample) |
Here is a detailed step-by-step protocol for the pre-column derivatization of this compound with phenylisocyanate (PHI), which you can use as a standard operating procedure [1].
1. Sample Preparation - Take an aqueous solution of this compound and dry it completely. - Redissolve the dried residue in dimethyl sulfoxide (DMSO).
2. Derivatization Reaction - To the DMSO solution, add triethylamine as a base catalyst. - Add the derivatization reagent, phenylisocyanate (PHI), at a concentration higher than 33.6 mM. - Allow the reaction to proceed for 30 minutes at 30°C.
3. HPLC Analysis - Column: Use a standard reverse-phase (C18) column. - Mobile Phase: Isocratic elution with a mixture of 10% acetonitrile in water, containing 0.5 mM sodium octyl sulfate. Adjust the pH to 3.0. - Flow Rate: 1.0 mL/min. - Detection: UV detection at 240 nm. - Injection: Inject the derivatized sample and analyze. The this compound-PHI derivative is expected to elute at approximately 10.5 minutes.
The workflow for this procedure is outlined below:
Analytical method validation ensures the procedure is suitable for its intended use. The following parameters should be evaluated, guided by ICH and GMP requirements [3] [4].
| Validation Parameter | Definition & Purpose | Typical Assessment Method |
|---|---|---|
| Accuracy | Closeness of results to the true value. Measures the exactness of the method [3]. | Analyze samples spiked with known amounts of this compound; calculate percentage recovery [3] [4]. |
| Precision | Degree of agreement among repeated measurements from multiple samplings [3]. | Repeatability: Multiple injections of a homogeneous sample. Intermediate Precision: Different days, analysts, or equipment [3] [4]. | | Specificity | Ability to measure this compound accurately in the presence of other components (e.g., matrix, impurities) [3] [4]. | Compare test results of samples with and without added potential interferents (impurities, placebo) [3]. | | Linearity | Ability to obtain test results proportional to analyte concentration [4]. | Analyze a minimum of 5 concentrations across the specified range; evaluate by statistical methods [4]. | | Range | The interval between upper and lower analyte concentrations where method has suitable linearity, accuracy, and precision [3] [4]. | Derived from linearity studies. For the PHI method, the demonstrated range was 0.99-19.95 µg/mL for standards [1]. | | Limit of Detection (LOD) | Lowest amount of analyte that can be detected, but not necessarily quantified [3]. | Based on signal-to-noise ratio (e.g., 2:1 or 3:1) or standard deviation of the response [3] [4]. | | Limit of Quantitation (LOQ) | Lowest amount of analyte that can be quantified with acceptable accuracy and precision [3]. | Based on a signal-to-noise ratio (e.g., 10:1) or standard deviation of the response multiplied by a factor [3] [4]. | | Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters [4]. | Vary parameters like mobile phase pH/composition, column temperature, flow rate, and different columns [4]. |
The relationship between these core validation parameters is illustrated here:
Issue 1: Poor Peak Shape or Tailing
Issue 2: Retention Time Drift
Issue 3: Low Derivatization Yield
Issue 4: High Background Noise
Q1: What is the main advantage of using pre-column derivatization for this compound? this compound lacks a strong chromophore, making direct UV detection difficult. Derivatization with reagents like PHI or MOBS-F introduces a UV-absorbing group, enabling sensitive detection with a standard HPLC-UV system [1] [2].
Q2: When should I revalidate my analytical method? Revalidation is necessary whenever a method is changed and the new parameter lies outside the original operating range. This includes transferring the method to another laboratory, changing critical equipment, or if a new impurity is found that affects the method's specificity [3] [4].
Q3: What is the difference between accuracy and precision? Accuracy measures how close your results are to the true value. Precision measures how close repeated measurements are to each other (repeatability). A method can be precise but not accurate, and vice-versa. Both are critical for a reliable method [3] [4].
| Challenge Category | Specific Issues in Valiolamine Production | General Mitigation Strategies |
|---|---|---|
| Process & Reproducibility | Variations in mixing, heat/mass transfer upon scaling fermentation & purification [1]. | Process Analytical Technology (PAT) for real-time monitoring; Pilot-scale testing [1]. |
| Regulatory Compliance | Demonstrating equivalence between lab-scale and commercial-scale processes to agencies like FDA/EMA [1]. | Early regulatory engagement; Quality by Design (QbD) framework; extensive documentation [1]. |
| Raw Material & Supply | Cost/quality variability of agricultural feedstocks (e.g., glucose, soybean meal) for fermentation media [2]. | Diversify sourcing; strong supplier relationships; rigorous quality control [1]. |
| Cost & Operational Expense (OPEX) | High energy consumption for fermentation/purification; cost of chromatography resins/solvents [2]. | Process optimization via Lean principles; energy efficiency measures [1]. |
| Technology Transfer | Miscommunication between R&D and manufacturing teams leading to errors/ delays [1]. | Clear SOPs; robust training; continuous cross-functional collaboration [1]. |
For the challenges mentioned, here are generalized experimental protocols you can adapt to investigate and optimize your specific this compound production process.
The following workflow outlines a systematic approach to process optimization based on these methodologies:
The search results lack the highly specific, this compound-centric troubleshooting data needed for a complete technical support center.
The table below summarizes the confirmed storage conditions for valiolamine from chemical suppliers and research literature.
| Parameter | Recommended Condition | Citations |
|---|---|---|
| Long-Term Storage | 2-8°C in a refrigerator | [1] [2] |
| Light Sensitivity | Protect from light | [2] |
| Physical Form | Solid | [2] |
To monitor this compound stability and concentration in solutions like microbial culture media, you can use the following validated HPLC methods with pre-column derivatization.
| Method Aspect | Option 1: PHI Derivatization | Option 2: MOBS-F Derivatization | | :--- | :--- | :--- | | Derivatization Reagent | Phenylisocyanate (PHI) | 4-Methoxybenzenesulfonyl fluoride (MOBS-F) | | Key Advantage | - | Faster reaction time; more suitable for biological samples | | Reaction Conditions | 30°C for 30 minutes | 30°C for 10 minutes | | Chromatography | Column: Reverse-phase Mobile Phase: 10% acetonitrile in water with 0.5 mM sodium octyl sulfate (pH 3.0) Flow Rate: 1.0 mL/min Detection: UV at 240 nm | Column: Reverse-phase Mobile Phase: Gradient of phosphate buffer (50 mM, pH 3.0) and methanol Detection: UV at 240 nm |
The general workflow for this analysis is as follows:
What is the best way to store a this compound stock solution? The search results do not provide specific data on the stability of this compound in solution. As the solid is recommended for refrigeration and protection from light [1] [2], it is prudent to prepare stock solutions using a high-purity solvent and store them at 2-8°C for short-term use. For long-term storage, consider freezing aliquots at -20°C or below. The stability under these conditions should be verified experimentally using the analytical methods described above.
What are the primary stability concerns for this compound? While detailed degradation pathways are not provided in the search results, the key concerns are:
Is this compound soluble in common solvents for experimental use? Yes, according to one source, this compound is sparingly soluble in water and slightly soluble in DMSO and methanol [2]. This information is useful for planning experiments and preparing solutions.
| Problem | Possible Cause | Suggested Action |
|---|---|---|
| Poor HPLC peak shape or retention time shift. | Degraded reagent or incorrect mobile phase pH. | Prepare fresh derivatization reagent and mobile phase. Precisely adjust and verify mobile phase pH. |
| Low derivatization yield. | Suboptimal reaction conditions or inactive reagent. | Ensure reaction temperature, time, and reagent concentration meet method specifications (see tables above). Use fresh, high-purity reagents. |
| Unexpected analytical results. | Sample degradation or instability. | Verify that the solid this compound standard has been stored continuously at 2-8°C, protected from light. Avoid repeated freeze-thaw cycles of stock solutions. |
The search results provide clear guidance on basic storage but lack comprehensive stability data. To fully establish robust handling protocols, I suggest you:
This method is designed for reliable and sensitive quantitative determination of this compound in microbial culture medium [1].
| Aspect | Specification |
|---|---|
| Core Challenge | This compound has no significant UV absorption, making direct HPLC-UV detection impossible [1]. |
| Solution | Pre-column derivatization with Phenylisocyanate (PHI) to create a UV-detectable derivative [1]. |
| Detection | UV detection |
| Key Innovation | Water-free derivatization reaction to prevent reagent degradation, greatly improving reproducibility [1]. |
| Sample Preparation | 1. Deproteinization with acetonitrile 2. Evaporation of supernatant to complete dryness 3. Derivatization with PHI in a dry DMSO/TEA/acetonitrile mixture [1] | | Quantitative Performance | • Linearity: 5–500 μg/mL • LOD: 1.5 μg/mL • LOQ: 5 μg/mL • Accuracy: 97.4–104.2% • Precision (RSD): < 5% [1] |
Here is a detailed workflow for the sample preparation and analysis based on the research:
Q1: Why is my derivatization yield low or inconsistent?
Q2: Are there alternative derivatization reagents I can use?
Q3: My sample is from a complex fermentation broth. How can I improve analysis?
Q4: Can I analyze valienamine with the same method?
| Enzyme | This compound Ki (M) | Comparison with Validamine/Valienamine | Inhibition Type |
|---|---|---|---|
| Sucrase | ( 3.2 \times 10^{-7} ) [1] | 10⁻⁵ to 10⁻³ times smaller Ki values (more potent) [1] | Competitive [1] |
| Maltase | ( 2.9 \times 10^{-6} ) [1] | 10⁻⁵ to 10⁻³ times smaller Ki values (more potent) [1] | Competitive [1] |
| Glucoamylase | ( 1.2 \times 10^{-6} ) [1] | 10⁻⁵ to 10⁻³ times smaller Ki values (more potent) [1] | Competitive [1] |
| Isomaltase | ( 9.1 \times 10^{-7} ) [1] | 10⁻⁵ to 10⁻³ times smaller Ki values (more potent) [1] | Competitive [1] |
| Trehalase | ( 4.9 \times 10^{-5} ) [1] | 10⁻⁵ to 10⁻³ times smaller Ki values (more potent) [1] | Competitive [1] |
| Lactase | Negligible effect [1] | Negligible effect [1] | Not Applicable [1] |
| Pancreatic α-Amylase | Negligible effect [1] | Negligible effect [1] | Not Applicable [1] |
This compound is noted to be a more potent inhibitor of porcine intestinal sucrase, maltase, and isomaltase than valienamine, validamine, and hydroxyvalidamine [2] [3]. Its structure is a key component in the α-glucosidase inhibitor voglibose, a clinical drug for type II diabetes [4].
The supporting data primarily comes from controlled in vitro studies using standardized enzymatic assays.
This compound belongs to a class of compounds known as pseudo-aminosugars or carbaglycosylamines, which are carbocyclic analogues of carbohydrates [5]. Its potent inhibitory action stems from its ability to mimic the structure of carbohydrates or the transition state during glycosidase catalysis [5] [6].
(Citation for the mechanism: [1] [5] [4])
This mechanism explains its specific activity profile:
| Enzyme Source | Isoform / Enzyme Type | Inhibitory Activity (IC₅₀ or other measure) | Experimental Context / Notes |
|---|---|---|---|
| Porcine Intestine [1] [2] | Sucrase | More potent than valienamine, validamine, and hydroxyvalidamine [1]. | Fermentation broth isolate; direct comparison with other aminocyclitols. |
| Maltase | More potent than valienamine, validamine, and hydroxyvalidamine [1]. | ||
| Isomaltase | More potent than valienamine, validamine, and hydroxyvalidamine [1]. | ||
| Rat Liver [3] | α-Glucosidase I | IC₅₀ = 12 μM [3]. | Tested on purified enzyme preparations. |
| α-Glucosidase II | IC₅₀ = 12 μM [3]. | ||
| Lysosomal α-Glucosidase | Kᵢ = 8.1 μM (maltose substrate); Kᵢ = 11 μM (glycogen substrate) [3]. | Competitive inhibitor. | |
| Voglibose (this compound Derivative) [3] | Porcine Intestinal Maltase | IC₅₀ = 1.5 × 10⁻² μM [3]. | Data for voglibose, a drug derived from this compound. |
| Porcine Intestinal Sucrase | IC₅₀ = 4.6 × 10⁻³ μM [3]. |
The data in the table above were generated using standard enzymatic assays. Here are the typical protocols for such experiments:
The following diagram illustrates the workflow for a typical enzyme inhibition experiment.
The existing data, while valuable, is not comprehensive enough for a full comparative guide. Key limitations include:
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected N-substituted valiolamine and 1-DNJ derivatives against mouse ER α-glucosidases I and II (α-GluI and α-GluII). A lower IC₅₀ value indicates greater potency [1].
| Compound | Scaffold | Mm α-GluI IC₅₀ (μM) | Mm α-GluII IC₅₀ (μM) | Antiviral Activity |
|---|---|---|---|---|
| EB-0484 | This compound | <0.001 | <<0.001 | Not specified |
| EB-0334 | This compound | 0.0005 | <0.001 | Not specified |
| EB-0128 | This compound | 0.0570 | <0.001 | Not specified |
| UV-5 | 1-DNJ | 0.1559 | 0.0101 | Benchmark compound |
| UV-4 | 1-DNJ | 0.5371 | 0.0685 | Benchmark compound |
The data shows that the most potent this compound derivatives (e.g., EB-0484, EB-0334) can be significantly more potent than the first-generation 1-DNJ benchmarks (UV-4, UV-5) [1].
The evaluation of these inhibitors primarily involves two types of experiments: enzyme inhibition assays and cell-based antiviral tests.
This protocol measures an inhibitor's potency by its IC₅₀ value, the concentration required to reduce enzyme activity by half [1].
This protocol tests whether enzyme inhibition translates to the inhibition of viral replication in cultured cells [1] [2].
This compound derivatives function as host-targeting antivirals (HTAVs). They do not attack the virus directly but inhibit host enzymes the virus needs to replicate [1] [2].
The diagram below illustrates this mechanism and the role of the inhibitors.
The table below summarizes the competitive inhibitory activity of this compound and related pseudo-aminosugars against key carbohydrate-digesting enzymes, based on foundational research [1] [2].
| Carbohydrase Enzyme | Inhibitor | Apparent Ki (M) | Inhibition Type |
|---|---|---|---|
| Sucrase | This compound | 3.2 × 10⁻⁷ | Competitive [1] |
| Validamine | Information Missing | Competitive [1] | |
| Valienamine | Information Missing | Competitive [1] | |
| Maltase | This compound | 2.9 × 10⁻⁶ | Competitive [1] |
| Validamine | Information Missing | Competitive [1] | |
| Valienamine | Information Missing | Competitive [1] | |
| Glucoamylase | This compound | 1.2 × 10⁻⁶ | Competitive [1] |
| Isomaltase | This compound | 9.1 × 10⁻⁷ | Competitive [1] |
| Trehalase | This compound | 4.9 × 10⁻⁵ | Competitive [1] |
| Lactase | This compound | Negligible inhibition | Not Applicable [1] |
| Pancreatic α-Amylase | This compound | Negligible inhibition | Not Applicable [1] |
Key Comparative Insights:
The following methodology is synthesized from standard enzyme kinetics and the specific procedures used to characterize this compound [1] [4] [5].
1. Enzyme Source Preparation
2. Reaction Setup and Initial Velocity Measurement
3. Data Analysis to Determine Ki
The following diagram illustrates the mechanism of competitive inhibition, which is how this compound functions [1] [4] [5].
This visual shows how this compound (I) competes with the natural substrate (S) for binding to the enzyme's active site, preventing the formation of the enzyme-substrate complex (ES) and subsequent product (P) formation [1] [4].